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Compound of Interest

Compound Name: 1-(3-Fluorophenyl)imidazole

Cat. No.: B1301887 Get Quote

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a complete, publicly available crystal structure for 1-(3-
Fluorophenyl)imidazole has not been deposited in major crystallographic databases. This

guide therefore presents a detailed analysis of a closely related analogue, 1-(3,5-

Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole, to provide insights into the

structural characteristics of this class of compounds. The experimental protocols and data

presented are derived from published studies of this and other similar fluorophenyl-imidazole

derivatives and are intended to serve as a representative guide.

Introduction
Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, owing to

their diverse biological activities and versatile chemical properties. The introduction of a

fluorophenyl group can significantly modulate the physicochemical and pharmacokinetic

properties of the imidazole scaffold, including its metabolic stability, binding affinity, and

lipophilicity. Understanding the precise three-dimensional arrangement of atoms in these

molecules through single-crystal X-ray diffraction is paramount for rational drug design and the

development of novel functional materials. This whitepaper provides a technical examination of

the crystallographic features of a representative fluorophenyl-substituted imidazole, outlining

the experimental procedures for its structural determination.
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The following table summarizes the key crystallographic data for the analogue compound, 1-

(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole.[1] This data provides a

quantitative description of the crystal lattice and the molecular geometry within it.

Parameter Value

Chemical Formula C₁₉H₁₉FN₂

Formula Weight 294.36

Crystal System Triclinic

Space Group P-1

Unit Cell Dimensions a = 8.4226 (10) Å

b = 9.5572 (10) Å

c = 11.0351 (11) Å

α = 105.423 (9)°

β = 105.677 (9)°

γ = 95.781 (9)°

Volume 810.07 (17) Å³

Z (Molecules per unit cell) 2

Temperature 170 K

Radiation Cu Kα (λ = 1.54178 Å)

Density (calculated) 1.207 Mg m⁻³

Absorption Coefficient (μ) 0.63 mm⁻¹

In the structure of this analogue, the imidazole ring is nearly planar.[1] It forms dihedral angles

of 77.61 (9)° and 26.93 (10)° with the dimethylphenyl and fluorophenyl rings, respectively.[1]

The dihedral angle between the two benzene rings is 78.84 (8)°.[1]
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The determination of a crystal structure is a multi-step process that begins with the synthesis of

the compound and culminates in the refinement of the crystallographic model. The following

sections detail the typical methodologies employed.

A representative synthesis for a multisubstituted fluorophenyl imidazole derivative involves a

one-pot condensation reaction.[1]

Reaction Setup: To a solution of butane-2,3-dione (15 mmol) in ethanol (10 ml), 3,5-xylidine

(15 mmol), ammonium acetate (15 mmol), and 4-fluorobenzaldehyde (15 mmol) are added

over a period of one hour.[1]

Reaction Conditions: The reaction mixture is maintained at a temperature of 333 K and

refluxed for 7 days.[1]

Extraction and Purification: After cooling, the mixture is extracted with dichloromethane. The

resulting solid is purified by column chromatography using a hexane:ethyl acetate eluent.[1]

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by the slow

evaporation of a solution of the purified compound in a suitable solvent, such as

dichloromethane.[1]

The process of collecting and refining X-ray diffraction data is crucial for obtaining an accurate

molecular structure.

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100-170

K) to minimize thermal vibrations.[1] Data is collected using a diffractometer equipped with a

CCD area detector and a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[1]

The crystal is rotated, and a series of diffraction images are collected over a wide angular

range.

Data Reduction: The collected images are processed to integrate the reflection intensities

and apply corrections for factors such as polarization and absorption.

Structure Solution: The crystal structure is solved using direct methods, which are

computational techniques used to determine the initial phases of the structure factors.
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Structure Refinement: The initial structural model is refined by full-matrix least-squares

methods.[1] In this process, the atomic positions, and displacement parameters are adjusted

to minimize the difference between the observed and calculated structure factors. Hydrogen

atoms are typically placed in geometrically calculated positions.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the determination of a small molecule

crystal structure, from synthesis to final structural analysis.
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General workflow for small molecule crystal structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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